molecular formula C14H16N4O2S B11229373 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11229373
M. Wt: 304.37 g/mol
InChI Key: MMZFSFZPMJEFPT-UHFFFAOYSA-N
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Description

This compound features a thiazol-2(3H)-ylidene core substituted with a 4-methyl group and an acetamide-linked 3-oxo-5,6,7,8-tetrahydrocinnolin moiety. The (2Z) configuration indicates the stereochemistry of the thiazole imine group, which may influence its reactivity and biological interactions. Synthesis likely involves cyclization reactions similar to those reported for related thiazol-2(3H)-ylidene derivatives, such as condensation of isothiocyanates with amines or mercaptoacetic acid-mediated ring closure .

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-9-8-21-14(15-9)16-12(19)7-18-13(20)6-10-4-2-3-5-11(10)17-18/h6,8H,2-5,7H2,1H3,(H,15,16,19)

InChI Key

MMZFSFZPMJEFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide typically involves the condensation of a thiazole derivative with a cinnolinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cinnolinone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below summarizes structural analogs, emphasizing differences in core scaffolds, substituents, and reported activities:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Activities References
Target Compound Thiazol-2(3H)-ylidene + cinnolinone 4-methyl thiazole; 3-oxo-tetrahydrocinnolin C₁₆H₁₅N₅O₂S 349.39 Undocumented (structural focus)
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) Thiadiazol-2(3H)-ylidene 3-methyl; 5-sulfo C₅H₅N₃O₃S₂ 223.24 Auto-oxidation product; metabolic futile cycle
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (V9) Quinazolin-3(3H)-yl Ethylamino; phenyl C₁₈H₁₈N₄O₂ 338.36 Moderate analgesic/anti-inflammatory activity
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i series) Thiazol-2(3H)-ylidene Phenyl/p-tolyl substitutions; cyclopentyl linker Varies ~350–400 MAO inhibition (e.g., 4a, 4b, 4c)
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(1-phenylethyl)acetamide (J103-0101) Cinnolinone + acetamide Phenethyl group C₁₈H₂₁N₃O₂ 311.38 Undocumented (structural analog)

Structural Analysis

  • Thiazole vs. Thiadiazole Cores: The target compound’s thiazole ring (vs. The 4-methyl group may sterically hinder enzymatic degradation .
  • Cinnolinone vs. Quinazolinone: The tetrahydrocinnolinone moiety in the target compound offers partial saturation compared to the aromatic quinazolinone in V9, which could enhance solubility or reduce planar toxicity .
  • Substituent Effects: Phenethyl or phenylbutyl groups in cinnolinone analogs (e.g., J103-0101) increase lipophilicity, suggesting improved membrane permeability relative to the target compound’s smaller N-substituent .

Pharmacological Implications

  • MAO Inhibition : Thiazol-2(3H)-ylidene derivatives (e.g., 4a-4i) demonstrate MAO-B selectivity, implying the target’s thiazole core may confer similar binding affinity .
  • Anti-inflammatory Potential: The cinnolinone moiety’s resemblance to quinazolinone analgesics (e.g., V9) hints at possible activity in pain or inflammation pathways .

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